molecular formula C17H12N6OS B11277809 3-methyl-6-([1,2,4]triazolo[4,3-c]quinazolin-5-ylamino)-1,3-benzothiazol-2(3H)-one

3-methyl-6-([1,2,4]triazolo[4,3-c]quinazolin-5-ylamino)-1,3-benzothiazol-2(3H)-one

Cat. No.: B11277809
M. Wt: 348.4 g/mol
InChI Key: DKBXUFNTYIOUTF-UHFFFAOYSA-N
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Description

3-METHYL-6-({[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}AMINO)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazoloquinazoline moiety with a benzothiazolone core, making it a promising candidate for various biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-({[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}AMINO)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of the Benzothiazolone Moiety: The benzothiazolone core is introduced through a nucleophilic substitution reaction, where the triazoloquinazoline intermediate reacts with a benzothiazolone precursor.

    Methylation: The final step involves the methylation of the compound to obtain the desired 3-methyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-({[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}AMINO)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-METHYL-6-({[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}AMINO)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections, viral infections, and cancer.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-METHYL-6-({[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}AMINO)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit various enzymes involved in critical biological processes, such as DNA replication and protein synthesis.

    Bind to Receptors: The compound can bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

    Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazoloquinazoline Derivatives: These compounds share the triazoloquinazoline core and exhibit similar biological activities.

    Benzothiazolone Derivatives: Compounds with the benzothiazolone core that have been studied for their antimicrobial and anticancer properties.

    Quinazoline Derivatives: These compounds are known for their diverse pharmacological activities, including anticancer and antiviral effects.

Uniqueness

3-METHYL-6-({[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}AMINO)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is unique due to its combined triazoloquinazoline and benzothiazolone structure, which imparts a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific and therapeutic applications.

Properties

Molecular Formula

C17H12N6OS

Molecular Weight

348.4 g/mol

IUPAC Name

3-methyl-6-([1,2,4]triazolo[4,3-c]quinazolin-5-ylamino)-1,3-benzothiazol-2-one

InChI

InChI=1S/C17H12N6OS/c1-22-13-7-6-10(8-14(13)25-17(22)24)19-16-20-12-5-3-2-4-11(12)15-21-18-9-23(15)16/h2-9H,1H3,(H,19,20)

InChI Key

DKBXUFNTYIOUTF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC3=NC4=CC=CC=C4C5=NN=CN53)SC1=O

Origin of Product

United States

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